molecular formula C20H48N2O6Si2 B3051079 N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine CAS No. 30858-91-4

N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine

Cat. No.: B3051079
CAS No.: 30858-91-4
M. Wt: 468.8 g/mol
InChI Key: QMIREOCYHAFOPK-UHFFFAOYSA-N
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Description

N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine (abbreviated as BTEPED in literature) is a bifunctional organosilane containing two triethoxysilyl groups and an ethylenediamine backbone. Its molecular formula is C₁₈H₄₄N₂O₆Si₂ (average mass: 468.83 g/mol). BTEPED is widely used in materials science for modifying silica-based adsorbents, polymers, and nanocomposites, owing to its dual functionality:

  • Triethoxysilyl groups enable covalent bonding with silica surfaces or hydrolysis to form siloxane networks.
  • Ethylenediamine moiety provides chelation sites for metals or CO₂ adsorption via secondary amines .

Properties

IUPAC Name

N,N'-bis(3-triethoxysilylpropyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H48N2O6Si2/c1-7-23-29(24-8-2,25-9-3)19-13-15-21-17-18-22-16-14-20-30(26-10-4,27-11-5)28-12-6/h21-22H,7-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIREOCYHAFOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNCCNCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H48N2O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184872
Record name N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine
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Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30858-91-4
Record name N1,N2-Bis[3-(triethoxysilyl)propyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30858-91-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine
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Record name N,N'-bis[3-(triethoxysilyl)propyl]ethylenediamine
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Preparation Methods

Reaction Mechanism

The reaction proceeds via an SN2 mechanism, where the primary amine groups of ethylenediamine displace the chloride leaving group of 3-chloropropyltriethoxysilane. The stoichiometric ratio of ethylenediamine to silane precursor is critical to minimizing mono-substituted byproducts. A molar ratio of 1:2.2 (ethylenediamine:silane) ensures excess silane for complete di-substitution.

Optimized Reaction Conditions

Key parameters for maximizing yield include:

  • Solvent : Anhydrous toluene or ethanol, which stabilize the transition state while suppressing premature hydrolysis of ethoxy groups.
  • Temperature : 80–100°C for 8–12 hours, balancing reaction rate and side-product formation.
  • Catalyst : Triethylamine (0.5–1.0 eq.) to neutralize HCl byproducts and drive the equilibrium toward product formation.

Post-reaction, the mixture is cooled to room temperature, and the precipitated ammonium chloride is removed via filtration. The crude product is purified through vacuum distillation (boiling point: 146–148°C at 15 mmHg), yielding a colorless liquid with typical purities of 85–92%.

Industrial-Scale Production

Industrial synthesis, as detailed in patent CN10777, employs continuous-flow reactors to enhance scalability and consistency. The process involves:

Feedstock Preparation

  • 3-Chloropropyltriethoxysilane : Synthesized via hydrochlorination of allyltriethoxysilane, achieving >98% purity.
  • Ethylenediamine : Dried over molecular sieves to ≤50 ppm moisture content.

Continuous Reaction Setup

The reactants are pumped into a tubular reactor at 10–12 bar pressure, with residence times of 30–45 minutes. This configuration minimizes thermal degradation and improves heat transfer, yielding 89–94% conversion efficiency.

Purification and Quality Control

The product stream undergoes fractional distillation followed by molecular sieve adsorption to reduce residual amines and chlorides to <0.1 wt%. Gas chromatography (GC) and Fourier-transform infrared spectroscopy (FTIR) are employed for quality assurance, with acceptance criteria including:

  • Purity : ≥95% by GC.
  • Functional groups : FTIR peaks at 1,080 cm⁻¹ (Si-O-C) and 3,350 cm⁻¹ (N-H).

Comparative Analysis of Methodologies

The table below contrasts laboratory and industrial synthesis methods:

Parameter Laboratory Method Industrial Method
Scale 0.1–1.0 kg 100–1,000 kg/day
Yield 85–92% 89–94%
Reactor Type Batch flask Continuous-flow tubular
Energy Consumption High (per batch) Optimized (kJ/kg product)
Purity 90–95% 95–98%

Challenges and Mitigation Strategies

Byproduct Formation

Mono-substituted derivatives and oligomeric siloxanes are common byproducts. Strategies to suppress these include:

  • Stoichiometric excess : Using 2.2–2.5 eq. of silane precursor per amine group.
  • Inert atmosphere : Nitrogen or argon sparging to prevent oxidation.

Hydrolysis Control

The triethoxysilyl groups are susceptible to hydrolysis, leading to premature condensation. Anhydrous solvents and moisture-free equipment are essential, particularly in laboratory settings.

Emerging Techniques

Recent advances explored in the Shin-Etsu Silicone technical manual include:

  • Microwave-assisted synthesis : Reducing reaction times to 2–3 hours with comparable yields.
  • Ionic liquid solvents : Enhancing reaction rates and simplifying product isolation.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:

    Hydrolysis: The triethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.

    Amination: The ethylenediamine moiety can participate in amination reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically conducted in aqueous or humid environments.

    Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.

    Amination: Requires electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products

    Hydrolysis and Condensation: Formation of siloxane networks.

    Amination: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine involves the interaction of its functional groups with various substrates. The triethoxysilyl groups can hydrolyze and condense to form siloxane bonds, creating a strong adhesive interface. The ethylenediamine moiety can interact with various functional groups on the substrate, enhancing the overall adhesion and compatibility [2][2].

Comparison with Similar Compounds

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

  • Molecular Formula : C₁₄H₃₆N₂O₆Si₂ (average mass: 384.62 g/mol) .
  • Key Differences: Alkoxy Groups: Trimethoxy (vs. triethoxy in BTEPED) leads to faster hydrolysis due to smaller methoxy groups, accelerating siloxane network formation . Applications: Used in CO₂ capture and rubber composites, similar to BTEPED. However, its higher reactivity may limit stability in humid environments due to rapid methanol release during hydrolysis .

N-[3-(Trimethoxysilyl)propyl]ethylenediamine

  • Molecular Formula : C₈H₂₂N₂O₃Si (average mass: 222.36 g/mol) .
  • Applications: Primarily used for surface modification (e.g., enzyme immobilization on SBA-15). Its mono-silyl structure results in lower thermal stability but higher flexibility in polymer matrices .

Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT)

  • Molecular Formula : C₁₈H₄₂O₆S₄Si₂ (average mass: 538.95 g/mol) .
  • Key Differences :
    • Functional Groups : Tetrasulfide (-S-S-S-S-) bridge instead of ethylenediamine.
    • Applications : Enhances rubber vulcanization via sulfur linkages, unlike BTEPED’s amine-driven applications (e.g., CO₂ adsorption or metal chelation) .

3-Aminopropyltriethoxysilane (APTES)

  • Molecular Formula: C₉H₂₃NO₃Si (average mass: 221.37 g/mol) .
  • Key Differences :
    • Amine Type : Primary amine (vs. secondary amines in BTEPED).
    • CO₂ Adsorption : APTES-grafted silica shows lower amine efficiency (0.15–0.25 mol CO₂/mol N) compared to BTEPED-modified materials (up to 0.5 mol CO₂/mol N under dry conditions) due to weaker CO₂ binding .

CO₂ Capture

Compound Amine Type CO₂ Capacity (mmol/g) Amine Efficiency (mol CO₂/mol N) Stability in Moisture
BTEPED Secondary 2.1–2.5 0.45–0.50 Moderate
N-[3-(Trimethoxysilyl)propyl]ethylenediamine Secondary 1.8–2.0 0.40–0.45 Low (rapid hydrolysis)
APTES Primary 1.2–1.5 0.15–0.25 High

Findings: BTEPED’s secondary amines and dual silyl groups provide higher CO₂ capacity and structural stability compared to mono-silyl or primary amine analogs .

Metal Chelation

  • BTEPED : Forms stable Fe³⁺-ethylenediamine complexes for arsenate/chromate removal (e.g., Fe-EDPMO-20 achieves >90% adsorption efficiency) .
  • N,N'-Bis(3-aminopropyl)ethylenediamine: Lacks silyl groups, limiting silica surface grafting but effective as a standalone chelator for transition metals .

Structural and Reactivity Insights

  • Hydrolysis Kinetics : Trimethoxy variants hydrolyze faster than triethoxy analogs, impacting material synthesis timelines .
  • Crosslinking Density: Bis-silyl compounds (BTEPED, TESPT) enable higher crosslinking in polymers compared to mono-silyl derivatives, enhancing mechanical strength .
  • Toxicity: BTEPED’s trimethoxy analog is a respiratory irritant, while ethylenediamine derivatives (e.g., N,N'-Bis(3-aminopropyl)ethylenediamine) show higher acute toxicity (e.g., LD₅₀ = 300 mg/kg in rats) .

Biological Activity

N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine (commonly referred to as BTE) is a silane compound that has garnered attention for its diverse biological activities and applications in biochemical research. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.

BTE is characterized by its ability to form stable covalent bonds with biomolecules, which is primarily attributed to its triethoxysilyl groups. These groups enable BTE to interact with hydroxyl groups on the surfaces of proteins, enzymes, and other biomolecules, facilitating the formation of stable complexes.

Chemical Structure:

  • Formula: C₁₄H₃₁N₂O₆Si₂
  • Molecular Weight: 357.57 g/mol

BTE plays a significant role in biochemical reactions due to its ability to modify surfaces and enhance interactions with biological molecules. It has been employed in various biochemical assays and applications, including:

  • Surface modification of silica gel for heavy metal ion uptake.
  • Enhancement of biocompatibility in biomaterials.

Cellular Effects

BTE influences several cellular processes through its interactions with cell surface receptors and intracellular proteins. Key effects include:

  • Alterations in cell signaling pathways.
  • Changes in gene expression.
  • Modifications in cellular metabolism.

Molecular Mechanism

The molecular mechanism underlying BTE's activity involves:

  • Covalent Bond Formation: The silane groups form covalent bonds with biomolecules, leading to either activation or inhibition of enzymatic activity.
  • Gene Expression Modulation: BTE can influence transcription factors and other regulatory proteins, resulting in changes in gene expression profiles.

Temporal Effects

In laboratory settings, the stability of BTE can affect its biological activity over time. Long-term studies indicate that while BTE remains stable under standard conditions, degradation can occur, influencing its efficacy and cellular impact.

Dosage Effects

Research indicates that the biological effects of BTE are dose-dependent:

  • Low Doses: Promote beneficial effects such as enhanced cell growth and differentiation.
  • High Doses: May lead to toxicity, causing cell death and tissue damage.

Metabolic Pathways

BTE is involved in various metabolic pathways, particularly those related to silane compound metabolism. It interacts with enzymes that facilitate metabolic flux changes, which can affect overall cellular function.

Transport and Distribution

Within biological systems, BTE's transport is mediated by interactions with specific transporters and binding proteins. This affects its localization within cells and tissues, which is crucial for its biochemical activity.

Subcellular Localization

BTE exhibits specific localization patterns within subcellular compartments:

  • Nucleus: Potentially influencing gene expression.
  • Mitochondria: May affect energy metabolism.
  • Endoplasmic Reticulum: Involved in protein synthesis and processing.

Applications in Scientific Research

BTE has a wide range of applications across various scientific fields:

FieldApplication Description
ChemistryCoupling agent for enhancing adhesion between materials.
BiologySurface modification of biomaterials for improved functionality.
MedicineDrug delivery systems utilizing nanoparticle surface modifications.
IndustryUsed in coatings, adhesives, and sealants for enhanced performance.

Case Studies

  • Surface Modification for Drug Delivery:
    Research demonstrated that modifying nanoparticle surfaces with BTE improved drug loading efficiency and targeted delivery capabilities.
  • Biocompatibility Enhancement:
    Studies showed that BTE-treated materials exhibited significantly improved biocompatibility when tested with various cell lines compared to untreated controls.

Q & A

Q. What are the standard synthesis methods for N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine, and how is purity validated?

The compound is typically synthesized via silane coupling reactions, where ethylenediamine reacts with 3-(triethoxysilyl)propyl groups under controlled conditions. Co-condensation with silica precursors (e.g., tetramethyl orthosilicate) is a common method for creating functionalized mesoporous materials . Purity is validated using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Thermogravimetric analysis (TGA) further confirms thermal stability and residual solvent removal .

Q. Which characterization techniques are critical for analyzing its structural and functional properties?

Key techniques include:

  • FTIR spectroscopy : Identifies amine and siloxane functional groups.
  • XRD : Confirms mesoporous structure and crystallinity in hybrid materials.
  • N₂ adsorption-desorption : Measures surface area and pore size distribution (e.g., BET analysis).
  • TEM/SEM : Visualizes morphology and pore uniformity .

Q. What are the primary research applications of this compound in materials science?

It serves as a crosslinker in silica-based materials, enabling applications like:

  • Heavy metal ion adsorption (e.g., arsenate, chromate) in water treatment via chelation with Fe³⁺ complexes .
  • Surface modification of nanoparticles for enhanced biocompatibility in biomedical research .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of triethoxysilyl groups. Avoid exposure to moisture, oxidizers, and extreme temperatures. Use personal protective equipment (PPE) due to skin/eye irritation risks .

Advanced Research Questions

Q. How can synthesis conditions be optimized to control pore structure in mesoporous organosilica?

Adjusting the molar ratio of silica precursors (e.g., tetramethyl orthosilicate) to this compound during co-condensation modulates pore size and ordering. Surfactants like CTABr template the mesoporous structure, while pH and reaction time influence crosslinking density . Advanced characterization (e.g., small-angle XRD) is critical for validating structural uniformity.

Q. What experimental strategies resolve contradictions in adsorption efficiency reported across studies?

Discrepancies often arise from variations in:

  • Surface functionalization density : Quantify amine groups via elemental analysis or XPS.
  • pH-dependent chelation : Conduct adsorption isotherms at controlled pH to identify optimal conditions .
  • Competing ions : Use ICP-MS to assess interference from co-existing ions (e.g., phosphate).

Q. How does the compound’s stability under acidic/basic conditions impact its application in environmental remediation?

Hydrolysis of triethoxysilyl groups in acidic conditions can degrade the silica framework, reducing adsorption capacity. In basic conditions, amine groups may deprotonate, enhancing metal ion chelation but risking silica dissolution. Long-term stability tests (e.g., cyclic adsorption-desorption) are recommended .

Q. What mechanistic insights explain its role in Fe³⁺-mediated heavy metal removal?

The ethylenediamine moiety chelates Fe³⁺, forming a stable complex that binds oxyanions (e.g., AsO₄³⁻) via electrostatic interactions and ligand exchange. EXAFS or DFT simulations can elucidate binding mechanisms .

Q. How does this compound compare to other diamines (e.g., propylenediamine) in hybrid material performance?

Ethylenediamine’s shorter chain enhances chelation density but may reduce flexibility. Comparative studies using BET and adsorption kinetics reveal trade-offs between surface area and binding affinity .

Q. What advanced analytical methods detect trace impurities or degradation products?

High-resolution LC-MS and MALDI-TOF identify low-concentration byproducts. Accelerated aging studies coupled with TGA-FTIR monitor thermal degradation pathways .

Cross-Disciplinary Considerations

Q. Can this compound be adapted for pharmaceutical or agricultural applications?

While primarily used in materials science, its amine groups could functionalize drug carriers or pesticide delivery systems. Toxicity studies (e.g., in vitro cell assays) are essential before biomedical adoption .

Q. What computational tools model its interaction with metal ions or organic pollutants?

Molecular dynamics (MD) simulations and COSMO-RS predict binding affinities and selectivity. These models guide experimental design for targeted pollutant removal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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